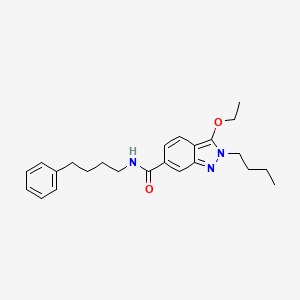
2H-Indazole-6-carboxamide, 2-butyl-3-ethoxy-N-(4-phenylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Butyl and Ethoxy Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Phenylbutyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenylbutyl moiety to the indazole core.
Formation of the Carboxamide Group: This can be achieved through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and pathways.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As a precursor for the production of pharmaceuticals or other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-butyl-3-ethoxy-2H-indazole-6-carboxamide: Lacks the phenylbutyl group.
3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide: Lacks the butyl group.
2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-5-carboxamide: Carboxamide group at a different position.
Uniqueness
The unique combination of functional groups in 2-butyl-3-ethoxy-N-(4-phenylbutyl)-2H-indazole-6-carboxamide may confer distinct biological activities and properties compared to similar compounds. This uniqueness can be explored through comparative studies.
Propriétés
Numéro CAS |
919107-27-0 |
|---|---|
Formule moléculaire |
C24H31N3O2 |
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
2-butyl-3-ethoxy-N-(4-phenylbutyl)indazole-6-carboxamide |
InChI |
InChI=1S/C24H31N3O2/c1-3-5-17-27-24(29-4-2)21-15-14-20(18-22(21)26-27)23(28)25-16-10-9-13-19-11-7-6-8-12-19/h6-8,11-12,14-15,18H,3-5,9-10,13,16-17H2,1-2H3,(H,25,28) |
Clé InChI |
WMJOMUNZUSDHGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=C2C=CC(=CC2=N1)C(=O)NCCCCC3=CC=CC=C3)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
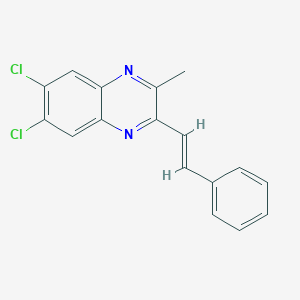
![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
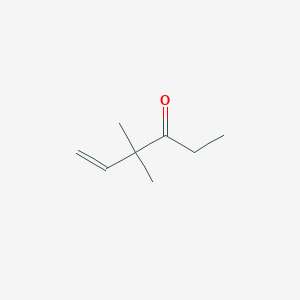

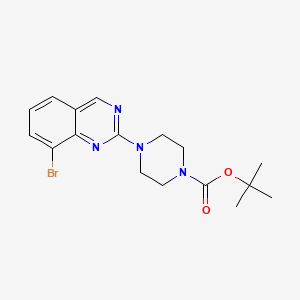
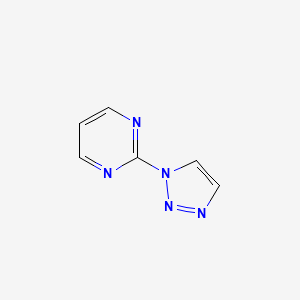


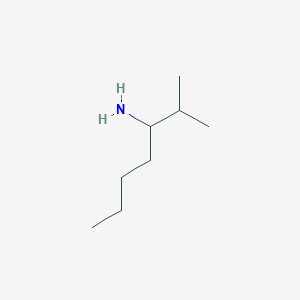
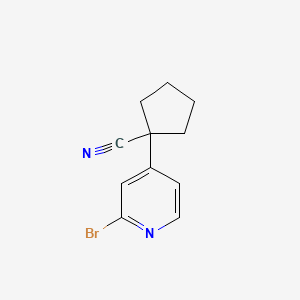
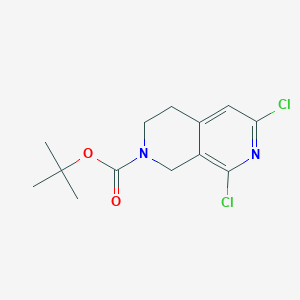
![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
